5-[2-(2-chlorophenyl)quinolin-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-[2-(2-chlorophenyl)quinolin-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 5-[2-(2-chlorophenyl)quinolin-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-chlorobenzaldehyde with 2-aminobenzophenone to form the quinoline core. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
5-[2-(2-chlorophenyl)quinolin-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-[2-(2-chlorophenyl)quinolin-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in DNA synthesis or repair, leading to cell death in cancer cells. The quinoline and triazole moieties are known to interact with various biological targets, including enzymes and receptors .
Comparison with Similar Compounds
Similar compounds to 5-[2-(2-chlorophenyl)quinolin-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol include other quinoline derivatives such as chloroquine and quinine. These compounds share the quinoline core but differ in their substituents, leading to different biological activities and applications.
Properties
IUPAC Name |
3-[2-(2-chlorophenyl)quinolin-4-yl]-4-methyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4S/c1-23-17(21-22-18(23)24)13-10-16(12-7-2-4-8-14(12)19)20-15-9-5-3-6-11(13)15/h2-10H,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXLFHLMSSFRHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201130298 | |
Record name | 5-[2-(2-Chlorophenyl)-4-quinolinyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201130298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588687-52-9 | |
Record name | 5-[2-(2-Chlorophenyl)-4-quinolinyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588687-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[2-(2-Chlorophenyl)-4-quinolinyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201130298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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